molecular formula C9H16O3 B1350669 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4421-23-2

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B1350669
CAS No.: 4421-23-2
M. Wt: 172.22 g/mol
InChI Key: KDHJNSAZMYPQKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biochemistry: Employed in the preparation of enzyme inhibitors and other biologically active compounds.

    Pharmacology: Investigated for its potential use in drug development.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its ability to undergo various chemical transformations. The allyloxy group can participate in nucleophilic substitution reactions, while the dioxolane ring can stabilize reactive intermediates. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: The parent compound without the allyloxy group.

    4-[(Methoxy)methyl]-2,2-dimethyl-1,3-dioxolane: A similar compound with a methoxy group instead of an allyloxy group.

    4-[(Ethoxy)methyl]-2,2-dimethyl-1,3-dioxolane: A compound with an ethoxy group instead of an allyloxy group.

Uniqueness

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its analogs.

Properties

IUPAC Name

2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJNSAZMYPQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381632
Record name 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4421-23-2
Record name 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-allyloxymethyl-2,2-dimethyl-1,3-dioxolane was prepared by mixing acetone, 225 parts, 3-allyloxy-1,2propanediol, 195 parts and toluene, 480 parts in a flask fitted with a magnetic stirring bar and a water trap mounted with a reflux condenser. Concentrated sulfuric acid, 4 parts, was added to the flask and the mixture was heated to reflux. The first 170 parts of distillate were removed via the water trap, after which reflux was conducted and water was collected in the water trap. After 13 hours the reaction mixture was cooled, neutralized with solid sodium bicarbonate, distilled to remove water and toluene and then distilled under vacuum to give 161 parts of 4-allyloxymethyl-2,2-dimethyl-1,3-dioxolane having a boiling point of 57° to 58° at 4.5 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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